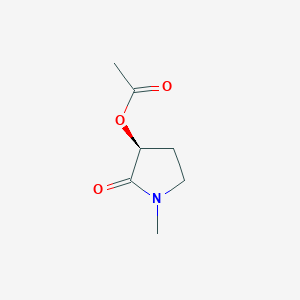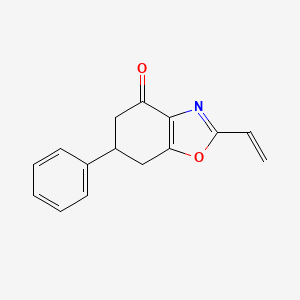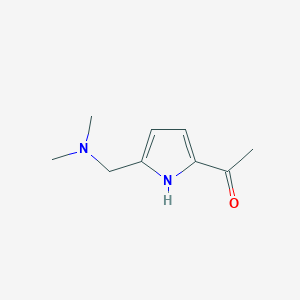
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone is a chemical compound with a unique structure that includes a pyrrole ring substituted with a dimethylamino group and an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a dimethylamino group and an ethanone group. One common method involves the use of a base-catalyzed Michael addition reaction. This reaction can be carried out under solvent-free conditions, making it more environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often using catalytic amounts of base and controlled reaction conditions to ensure the desired product is obtained efficiently .
化学反应分析
Types of Reactions
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
科学研究应用
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound has a similar structure but includes a methyl ester group.
Dimethylaminoquinolines: These compounds contain a dimethylamino group attached to a quinoline ring, offering different chemical properties and applications.
Uniqueness
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-[5-[(dimethylamino)methyl]-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(12)9-5-4-8(10-9)6-11(2)3/h4-5,10H,6H2,1-3H3 |
InChI 键 |
SUHYXJNDQQXLKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(N1)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
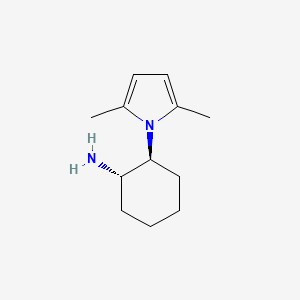
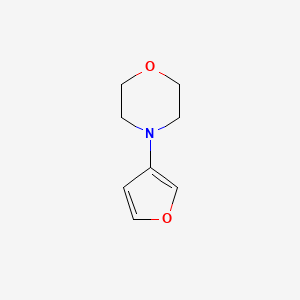
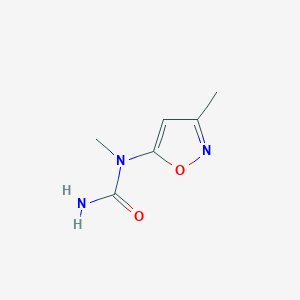
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
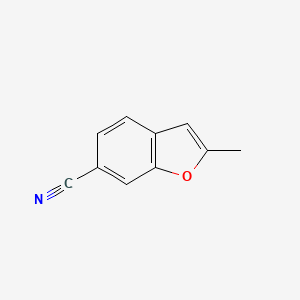
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)
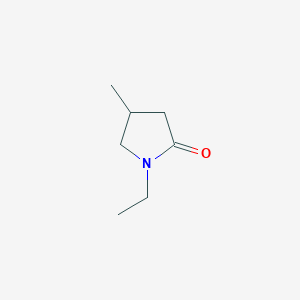
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
